molecular formula C21H17N3O B8379760 3-(3-Biphenyl-3-ylmethyl-isoxazol-5-yl)-pyridin-2-ylamine

3-(3-Biphenyl-3-ylmethyl-isoxazol-5-yl)-pyridin-2-ylamine

Cat. No. B8379760
M. Wt: 327.4 g/mol
InChI Key: FGQBUGPSBKMNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Biphenyl-3-ylmethyl-isoxazol-5-yl)-pyridin-2-ylamine is a useful research compound. Its molecular formula is C21H17N3O and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Biphenyl-3-ylmethyl-isoxazol-5-yl)-pyridin-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Biphenyl-3-ylmethyl-isoxazol-5-yl)-pyridin-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(3-Biphenyl-3-ylmethyl-isoxazol-5-yl)-pyridin-2-ylamine

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

3-[3-[(3-phenylphenyl)methyl]-1,2-oxazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C21H17N3O/c22-21-19(10-5-11-23-21)20-14-18(24-25-20)13-15-6-4-9-17(12-15)16-7-2-1-3-8-16/h1-12,14H,13H2,(H2,22,23)

InChI Key

FGQBUGPSBKMNHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CC3=NOC(=C3)C4=C(N=CC=C4)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of biphenyl-3-yl-acetohydroximoyl chloride (120 mg) described in Manufacturing Example 85-1-3 and tetrahydrofuran (6 mL) were added 3-ethynyl-pyridin-2-ylamine (28 mg, 0.24 mmol) described in Manufacturing Example 1-2-3 and triethylamine (200 μL, 1.4 mmol) at room temperature, which was stirred for 2.5 hours at 55° C. The reaction mixture was cooled to room temperature and water was added at that temperature, followed by extraction with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, and was concentrated under a reduced pressure. The residue was purified by NH silica gel column chromatography (ethyl acetate:heptane=2:1) to obtain the title compound (27 mg, 34%).
Name
biphenyl-3-yl-acetohydroximoyl chloride
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
28 mg
Type
reactant
Reaction Step Three
Quantity
200 μL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
34%

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